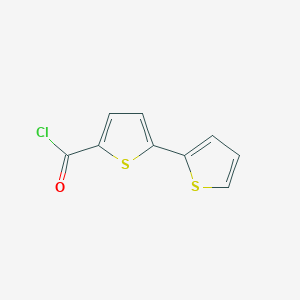

2,2'-Bithiophene-5-Carbonyl Chloride

Overview

Description

2,2’-Bithiophene-5-Carbonyl Chloride is a chemical compound used in research and development . It is supplied by companies like Sigma-Aldrich for use in laboratory settings . The molecular formula of this compound is C9H5ClOS2 .

Synthesis Analysis

The synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride and its derivatives involves various reactions, including coupling, double bond migration in allylic systems, and different types of cycloaddition and dihydroamination . The crucial substrates for these reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis

The molecular weight of 2,2’-Bithiophene-5-Carbonyl Chloride is 228.72 g/mol . More detailed information about its molecular structure can be found in databases like PubChem and ChemSpider .Scientific Research Applications

1. Structural Properties and Planarity

Research by Pomerantz (2003) demonstrated that incorporating carbonyl groups into bithiophenes affects their planarity due to electrostatic attractions, impacting the preparation of planar polythiophenes (Pomerantz, 2003).

2. Spectral Characteristics

Danko et al. (2013) studied the spectral characteristics of carbonyl substituted 2,2'-bithiophenes, revealing shifts in absorption and fluorescence, which vary depending on the substitution and the matrix environment (Danko et al., 2013).

3. Synthesis and Solid-State Structures

The synthesis of various dimethyl 2,2'-bithiophenedicarboxylates was reported by Pomerantz et al. (2002), where the structure and conformation of these compounds were analyzed, revealing significant insights into their steric properties (Pomerantz et al., 2002).

4. Applications in Polymerization

Krompiec et al. (2013) conducted a study on the synthesis and properties of novel polythiophenes using 2,2'-bithiophene, highlighting its use in creating conducting polymers with unique luminescent and electrochemical behaviors (Krompiec et al., 2013).

5. Environmental Applications

Mattarozzi et al. (2009) developed a novel solid-phase microextraction coating based on the electropolymerization of a molecular receptor functionalized with 2,2'-bithiophene, which proved effective in detecting environmental pollutants (Mattarozzi et al., 2009).

Safety and Hazards

2,2’-Bithiophene-5-Carbonyl Chloride is classified as a skin corrosive and eye damager . It is advised to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMFYRRRQQYPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380063 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135887-26-2 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)

![N-[4-amino-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B161694.png)

![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)